3-({[(1-Methyl-1H-pyrazol-3-YL)methyl]amino}methyl)phenol

Catalog No.
S15654519
CAS No.
M.F
C12H15N3O
M. Wt
217.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-({[(1-Methyl-1H-pyrazol-3-YL)methyl]amino}methyl...

Product Name

3-({[(1-Methyl-1H-pyrazol-3-YL)methyl]amino}methyl)phenol

IUPAC Name

3-[[(1-methylpyrazol-3-yl)methylamino]methyl]phenol

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

InChI

InChI=1S/C12H15N3O/c1-15-6-5-11(14-15)9-13-8-10-3-2-4-12(16)7-10/h2-7,13,16H,8-9H2,1H3

InChI Key

PTOSYGKHGUZQHU-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)CNCC2=CC(=CC=C2)O

3-({[(1-Methyl-1H-pyrazol-3-YL)methyl]amino}methyl)phenol is a complex organic compound characterized by its unique structure, which includes a phenolic group and a pyrazole moiety. Its molecular formula is C14H21N3OC_{14}H_{21}N_{3}O, and it has a molecular weight of approximately 279.335 g/mol. This compound features a methyl group attached to the pyrazole ring, contributing to its stability and reactivity in various chemical environments. The presence of both phenolic and amino functionalities suggests potential applications in medicinal chemistry and materials science.

Typical of phenolic and amine functionalities, including:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Acid-Base Reactions: The phenolic hydroxyl group can participate in acid-base reactions, forming salts with bases.
  • Oxidation Reactions: The phenolic part may be oxidized to form quinones or other derivatives under appropriate conditions.

These reactions make the compound versatile for further functionalization in synthetic organic chemistry.

While specific biological activities of 3-({[(1-Methyl-1H-pyrazol-3-YL)methyl]amino}methyl)phenol are not extensively documented, compounds containing pyrazole and phenolic structures often exhibit significant biological properties. Potential activities may include:

  • Antimicrobial Effects: Similar compounds have shown efficacy against various bacterial strains.
  • Anti-inflammatory Properties: The presence of the phenolic group suggests potential anti-inflammatory activity.
  • Cytotoxicity: Some derivatives may exhibit cytotoxic effects on cancer cell lines.

Further research is necessary to elucidate the specific biological activities of this compound.

The synthesis of 3-({[(1-Methyl-1H-pyrazol-3-YL)methyl]amino}methyl)phenol typically involves multi-step organic synthesis techniques, including:

  • Formation of the Pyrazole Ring: Starting with appropriate precursors, the pyrazole ring can be synthesized using known methods such as condensation reactions.
  • Amine Functionalization: Introduction of the amino group through reductive amination or direct amination techniques.
  • Phenolic Coupling: Finally, coupling the pyrazole derivative with a phenolic compound to achieve the desired structure.

These methods require careful control of reaction conditions to ensure high yields and purity.

3-({[(1-Methyl-1H-pyrazol-3-YL)methyl]amino}methyl)phenol has potential applications in several fields:

  • Pharmaceuticals: As a lead compound for developing new drugs targeting inflammation or microbial infections.
  • Agriculture: Possible use as an agrochemical for pest control due to its antimicrobial properties.
  • Material Science: Utilization in creating advanced materials with specific thermal or electrical properties.

Interaction studies involving 3-({[(1-Methyl-1H-pyrazol-3-YL)methyl]amino}methyl)phenol could focus on:

  • Protein Binding Studies: Understanding how this compound interacts with biological macromolecules could provide insights into its pharmacodynamics.
  • Receptor Interaction Analyses: Investigating binding affinities to specific receptors relevant to its proposed biological activities.

Such studies are crucial for assessing the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with 3-({[(1-Methyl-1H-pyrazol-3-YL)methyl]amino}methyl)phenol. Here are some notable examples:

Compound NameCAS NumberKey Features
5-Methyl-1H-pyrazol-3-amine31230-17-8Contains a methyl group on the pyrazole ring; used in pharmaceutical synthesis.
4-[Bis(1,5-dimethyl-1H-pyrazol-3-ylmethyl)amino]phenol monohydrate-Features multiple pyrazole groups; potential for enhanced biological activity.
1-Amino-3-(1-methyl-1H-pyrazol-3-yl)propan-2-one1603514-92-6A simpler structure with potential applications in organic synthesis.

Uniqueness: The unique combination of both a phenolic and a methyl-substituted pyrazole structure in 3-({[(1-Methyl-1H-pyrazol-3-YL)methyl]amino}methyl)phenol may give it distinct properties compared to other similar compounds, particularly in terms of solubility and reactivity profiles.

XLogP3

0.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

217.121512110 g/mol

Monoisotopic Mass

217.121512110 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-15-2024

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